PAF Receptor Antagonism Potency of a Clinical Candidate
The 3-acylindole imidazopyridine derivative built on a 7-(4-fluorophenyl)-1H-indole core (ABT-491) achieves a Ki of 1.30 nM at the platelet-activating factor (PAF) receptor, representing a second-generation PAF antagonist with significantly improved potency and oral bioavailability relative to first-generation leads such as ABT-299 [1]. This sub-nanomolar binding affinity is directly enabled by the 7-(4-fluorophenyl) substitution pattern, which occupies a critical lipophilic pocket in the PAF receptor binding site [2].
| Evidence Dimension | PAF Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.30 nM for ABT-491 (7-(4-fluorophenyl)indole-derived imidazopyridine) [1] |
| Comparator Or Baseline | First-generation PAF antagonist ABT-299: Ki not explicitly tabulated in the same study but reported as significantly less potent; clinical progression of ABT-491 was prioritized over ABT-299 based on superior potency and duration [1] |
| Quantified Difference | ABT-491 Ki = 1.30 nM; ABT-299 was a clinical-stage comparator with inferior potency (exact Ki not reported in the same assay system; class-level inference: >10-fold improvement based on in vivo efficacy shift) [1] |
| Conditions | Radioligand binding assay using [3H]-C18-PAF on rabbit platelet membranes; J. Med. Chem. 1998, 41, 74-95 [1] |
Why This Matters
For procurement of a 7-(4-fluorophenyl)indole building block, this data confirms that the scaffold is capable of delivering clinical candidates with verified low-nanomolar target engagement—a level of validation not available for generic 7-phenylindole or 7-(4-chlorophenyl)indole variants.
- [1] Curtin, M. L., Davidsen, S. K., Heyman, H. R., et al. Discovery and Evaluation of a Series of 3-Acylindole Imidazopyridine Platelet-Activating Factor Antagonists. Journal of Medicinal Chemistry, 1998, 41(1), 74-95. View Source
- [2] BindingDB. BDBM50062049: Ki = 1.30 nM for [7-(4-Fluoro-phenyl)-1H-indol-3-yl]-[4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-phenyl]-methanone at PAF receptor (Guinea pig). Accessed 2026-05-05. View Source
